Colorfix

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

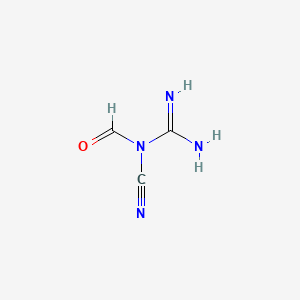

Colorfix is a useful research compound. Its molecular formula is C3H4N4O and its molecular weight is 112.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Key Applications

- Textile Dyeing

- Antimicrobial Textiles

- Industrial Scale Production

- Sustainable Fashion

Case Study 1: Collaboration with Earlham Institute

- Objective : To enhance pigment production using engineered bacteria.

- Method : Utilizing high-throughput screening and RNA sequencing to optimize microbial strains.

- Outcome : Demonstrated improved color production while maintaining safety and efficiency standards. The project has potential applications beyond textiles, including pharmaceuticals .

Case Study 2: Application in High-Street Fashion

- Objective : To incorporate sustainable dyeing practices in mainstream fashion.

- Brands Involved : Collaborations with brands like Pangaia and Hugo Boss.

- Impact : Reduction in water usage and chemical pollution has been reported, contributing positively to brand sustainability initiatives and consumer perceptions .

Impact on Sustainability

The implementation of this compound technology presents numerous environmental benefits:

- Reduction of Water Consumption : Traditional dyeing processes consume over 5.8 trillion liters of water annually; this compound significantly reduces this figure through its efficient microbial processes .

- Decreased Chemical Pollution : By eliminating toxic chemicals from dyeing processes, this compound contributes to cleaner water systems and healthier working conditions in textile manufacturing regions .

- Economic Viability : With projected profits from implementing this technology reaching £27.1 million within five years, this compound not only supports environmental goals but also presents a lucrative business model for investors and manufacturers alike .

Análisis De Reacciones Químicas

Biological Pigment Production

Colorifix identifies natural pigments from plants, animals, or microbes via DNA sequencing and engineers microbes (bacteria or yeast) to replicate these pigments. The microbes are grown in fermentors using renewable feedstocks (e.g., sugars, plant by-products) and divide rapidly, producing pigment-rich dye liquor within 1–2 days .

Key Steps :

-

Microbial Engineering : DNA sequences encoding pigment synthesis from natural organisms are inserted into Colorifix microbes.

-

Fermentation : Microbes metabolize renewable substrates (e.g., sucrose, yeast extracts) to generate pigments via metabolic pathways analogous to their natural counterparts.

-

Dye Liquor Composition : The final liquor contains microbes, residual feedstocks, salts, and water.

Dye Fixation and Deposition

The dye liquor is applied to textiles in standard dye machines. The process involves a single renewable additive: glycerol (10% concentration), which swells textile fibers to enhance pigment absorption. Unlike conventional methods, Colorifix achieves permanent fixation without synthetic chemicals .

Mechanism :

-

Biological Fixation : Microbes concentrate natural salts and metals present in water, enabling a spontaneous interaction between pigments and textile fibers.

-

No Toxic Additives : Eliminates the use of synthetic agents (e.g., heavy metals, sulfonates) typically required for chemical fixation.

Efficiency and Sustainability Metrics

A third-party life cycle assessment (LCA) comparing Colorifix’s cotton dyeing process to conventional methods reveals significant environmental benefits :

| Metric | Colorifix | Conventional | Reduction |

|---|---|---|---|

| CO₂ Emissions | - | - | 31% |

| Electricity Use | - | - | 35% |

| Water Consumption | - | - | 49% |

Research and Development Findings

Key Outcomes :

-

Biodiversity Integration : Utilizes genetic data from ecosystems (e.g., Costa Rica) to discover novel pigment pathways.

Chemical Reaction Insights

While explicit chemical equations are not publicly disclosed, the process involves:

-

Microbial Metabolism : Conversion of feedstocks (e.g., sucrose) into pigments via engineered enzymes.

-

Pigment-Fiber Interaction : Adsorption and covalent bonding facilitated by biological fixation mechanisms.

-

Glycerol’s Role : Acts as a swelling agent, enhancing diffusion of pigments into fibers.

Propiedades

Número CAS |

26591-12-8 |

|---|---|

Fórmula molecular |

C3H4N4O |

Peso molecular |

112.09 g/mol |

Nombre IUPAC |

N-carbamimidoyl-N-cyanoformamide |

InChI |

InChI=1S/C3H4N4O/c4-1-7(2-8)3(5)6/h2H,(H3,5,6) |

Clave InChI |

RMUPNSINHUOUPL-UHFFFAOYSA-N |

SMILES |

C(=O)N(C#N)C(=N)N |

SMILES canónico |

C(=O)N(C#N)C(=N)N |

Key on ui other cas no. |

26591-12-8 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.